N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Overview
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a useful research compound. Its molecular formula is C22H14F6N2O5 and its molecular weight is 500.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.08069052 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition Studies
One study focuses on the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamide derivatives for mild steel in acidic conditions. It was found that substituents like methoxy enhance the inhibition efficiency. These derivatives act as effective corrosion inhibitors, showing high efficiencies in protecting mild steel surfaces from corrosive dissolution. The study combines experimental and computational findings to support the effectiveness of these compounds as corrosion inhibitors (Mishra et al., 2018).
Organic Synthesis and Chemical Studies
Research includes the synthesis of carbazomycin B through a series of chemical reactions involving 2-methoxy-3,4-dimethyl-5-nitrophenol, leading to complex organic compounds with potential biological activities (Crich & Rumthao, 2004). Another study describes the synthesis of novel supramolecular structures with π-stacked rods encased in triply helical hydrogen bonded amide strands, indicative of new modes of molecular organization (Lightfoot et al., 1999).
Antioxidant Agents
A combined experimental and computational study prepared a range of N-arylbenzamides, showing that these compounds exhibit improved antioxidative properties relative to reference molecules. This research suggests that certain derivatives can serve as potent antioxidants, with specific substitutions enhancing their antioxidative capabilities (Perin et al., 2018).
Novel Electroactive Materials
A study on aromatic polyamides with starburst triarylamine units in the backbone demonstrates the synthesis of materials with high thermal stability and reversible electrochemical oxidation. These polymers exhibit promising applications in electrochromic devices, showing high contrast ratio and efficiency in both visible and near-infrared light regions (Yen et al., 2011).
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O5/c1-34-18-8-4-13(21(23,24)25)10-16(18)29-20(31)12-2-6-15(7-3-12)35-19-9-5-14(22(26,27)28)11-17(19)30(32)33/h2-11H,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVVSIZERHTXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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